Nakamuric acid
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H22Br2F3N7O6 |
|---|---|
Molecular Weight |
697.3 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H21Br2N7O4.C2HF3O2/c21-8-1-12(24-3-8)17(30)26-5-10-11(6-27-18(31)13-2-9(22)4-25-13)16(19(32)33)15(10)14-7-28-20(23)29-14;3-2(4,5)1(6)7/h1-4,7,10-11,15-16,24-25H,5-6H2,(H,26,30)(H,27,31)(H,32,33)(H3,23,28,29);(H,6,7)/t10-,11-,15-,16+;/m1./s1 |
InChI Key |
ILVGNSGRFLSMAS-XYAJGTTDSA-N |
Isomeric SMILES |
C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C(=O)O)CNC(=O)C4=CC(=CN4)Br.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C(=O)O)CNC(=O)C4=CC(=CN4)Br.C(=O)(C(F)(F)F)O |
Synonyms |
nakamuric acid |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Nakamuric Acid
Discovery and Isolation from Marine Sponge Genera
The initial discovery and subsequent isolation of nakamuric acid are rooted in the chemical exploration of marine sponges, particularly those belonging to the genus Agelas.
This compound was first discovered as a new dimeric bromopyrrole alkaloid during the investigation of bioactive marine natural products. acs.org It was isolated in 1999 by Proksch and colleagues from an Indopacific specimen of the sponge Agelas nakamurai, which was collected in Ambon, Indonesia. acs.orgnih.gov This species is the primary and eponymous source of the compound. nih.gov
Subsequent chemical investigations of other marine sponges have also identified this compound. It has been found in other Agelas species, including Agelas cf. nemoechinata and Agelas conifera. nih.gov More recently, it was isolated from the tropical sponge Agelas kosrae. mdpi.com The presence of this compound and related compounds across these species highlights their significance as chemotaxonomic markers for sponges of the genus Agelas. nih.govrsc.org
The isolation of pure this compound from the crude ethanolic or methanolic extracts of marine sponges is a multi-step process that relies on various advanced chromatographic techniques. acs.orgnih.gov The complexity of the biological matrix, which contains numerous other primary and secondary metabolites, necessitates a sequential purification strategy.
Initial fractionation of the crude extract is typically performed using silica gel flash column chromatography . nih.gov This technique separates compounds based on polarity, allowing for the initial separation of the alkaloid fraction from other components like lipids and pigments. nih.gov The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) . nih.gov
Further purification is achieved using High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase (RP-HPLC) setup. nih.gov This method separates molecules based on their hydrophobicity. For preparative purposes, specific columns such as a Waters Nova-pak C18 or an Eclipse XDB-C18 are employed to yield the pure compound. nih.govnih.gov The final analysis and identification within the complex extracts are often conducted using Liquid Chromatography-Mass Spectrometry (LC-MS) , which couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govresearchgate.net
Agelas Species as Primary Biological Sources of this compound
Spectroscopic and Computational Approaches for Structural Assignment
The definitive determination of this compound's complex structure, including its molecular formula, connectivity, and stereochemistry, was accomplished through a combination of spectroscopic analysis and computational modeling.
Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in elucidating the chemical structure of this compound. Both ¹H NMR and ¹³C NMR spectra were utilized to map the carbon-hydrogen framework of the molecule. acs.orgnih.gov Analysis of the chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (such as HSQC) allowed for the assignment of protons and carbons to specific positions within the pyrrole (B145914), imidazole (B134444), and cyclobutane (B1203170) rings of the structure. researchgate.net
Table 1: Selected NMR Data for this compound Methyl Ester (Data sourced from literature for the corresponding methyl ester, which shares the core structure)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 2 | 123.0 | 6.81 (d, 1H) |
| 3 | 111.4 | 6.22 (d, 1H) |
| 5 | 100.1 | - |
| 7 | 119.8 | - |
| 8 | 49.9 | 3.65 (m, 1H), 3.48 (m, 1H) |
| 9 | 43.1 | 4.31 (m, 1H) |
| 10 | 44.5 | 3.86 (m, 1H) |
| 2' | 122.9 | 6.80 (s, 1H) |
| 4' | 114.2 | - |
| 5' | 124.9 | - |
| 7' | 120.0 | - |
| 8' | 49.8 | 3.65 (m, 1H), 3.48 (m, 1H) |
| 9' | 43.3 | 4.29 (m, 1H) |
| 10' | 44.3 | 3.84 (m, 1H) |
Note: The table presents a selection of assignments for the core skeleton to illustrate the application of NMR. Full assignment requires extensive 1D and 2D NMR data analysis.
Mass spectrometry was crucial for determining the molecular weight and elemental composition of this compound. acs.orgElectrospray Ionization Mass Spectrometry (ESIMS) of the natural product showed a characteristic cluster of quasi-molecular ions [M+H]⁺ at m/z 582, 584, and 586. acs.org This isotopic pattern immediately suggested the presence of two bromine atoms in the molecule. acs.orgnih.gov High-Resolution Mass Spectrometry (HRMS), such as HRFABMS, was used on the methyl ester derivative to establish its precise molecular formula as C₂₁H₂₄N₈O₃Br₂, further confirming the structure. acs.org
Tandem Mass Spectrometry (MS-MS) provided key insights into the compound's structure through fragmentation analysis. nih.gov
Table 2: Key MS-MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss (amu) | Inferred Structural Moiety |
| 584 | 412 | 172 | Bromo-pyrrolecarbonyl fragment |
| 412 | 394 | 18 | Water (H₂O) |
The analysis of the precursor ion at m/z 584 revealed a characteristic fragmentation pattern. nih.gov A primary loss of 172 atomic mass units (amu) was observed, corresponding to the cleavage of a bromo-2-pyrrolecarbonyl fragment. nih.gov This was followed by a subsequent loss of 18 amu, indicative of the loss of a water molecule, a distinguishing feature compared to the fragmentation of similar compounds like sceptrin (B1680891), which loses ammonia (B1221849) (17 amu). nih.gov
While NMR and MS can define the planar structure and connectivity, determining the absolute stereochemistry of complex molecules like this compound often requires additional methods. Computational chemistry has played a vital role in this area. mdpi.comresearchgate.net
The absolute configuration of the chiral centers in this compound was definitively established by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with spectra calculated using quantum chemical methods. mdpi.comresearchgate.net This comparison allowed for the unambiguous assignment of the stereochemistry as (9S, 10R, 9'S, 10'R). mdpi.comresearchgate.net Furthermore, computational studies using Density Functional Theory (DFT) have been employed to support proposed biosynthetic pathways involving single-electron transfer (SET) reactions, providing a theoretical framework for the formation of the molecule's cyclobutane core. nih.govnih.gov
Computational Studies for Confirmation of this compound Stereochemistry
Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment of this compound
A crucial step in the characterization of a chiral molecule like this compound is the determination of its absolute configuration. For this purpose, Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, proved to be an invaluable tool. mdpi.comresearchgate.net ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. encyclopedia.pub
The process for assigning the absolute configuration of this compound involved the following steps:
Conformational Analysis: The first step was to perform a conformational search for the possible stereoisomers of this compound. This is typically done using molecular mechanics force fields to identify low-energy conformers. researchgate.net
Quantum Chemical Calculations: The geometries of the identified conformers were then optimized using density functional theory (DFT) methods. researchgate.net Subsequently, the ECD spectra for each of these optimized conformers were calculated using time-dependent DFT (TD-DFT). researchgate.netsemanticscholar.org
Spectral Comparison: The calculated ECD spectra for all the low-energy conformers were then Boltzmann-averaged to generate a theoretical ECD spectrum for each possible enantiomer. researchgate.net These theoretical spectra were then compared with the experimentally measured ECD spectrum of the isolated this compound. researchgate.netmdpi.com
The absolute configuration of this compound was established as (9S, 10R, 9'S, 10'R) by the close agreement between the experimental ECD spectrum and the calculated spectrum for this specific stereoisomer. researchgate.netsemanticscholar.org This assignment was further supported by comparison of its CD profile with that of related compounds. mdpi.com
Below is a table summarizing the key spectroscopic data that would be considered in the structural elucidation of this compound.
| Spectroscopic Data for this compound | |
| Technique | Observation |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 582/584/586, indicating the presence of two bromine atoms. nih.gov |
| MS-MS | Characteristic fragmentation patterns, including the loss of a 172 amu fragment. nih.gov |
| ¹H NMR | Signals corresponding to the pyrrole and imidazole rings, as well as the cyclobutane core. |
| ¹³C NMR | Resonances confirming the carbon skeleton of the dimeric structure. |
| Electronic Circular Dichroism (ECD) | Specific Cotton effects that, when compared with calculated spectra, confirm the (9S, 10R, 9'S, 10'R) absolute configuration. researchgate.netsemanticscholar.org |
Biosynthetic Pathways and Mechanistic Insights of Nakamuric Acid
Precursor Identification and Enzymatic Transformations
The biosynthesis of complex dimeric pyrrole-imidazole alkaloids is understood to originate from simpler, monomeric units that undergo enzyme-catalyzed transformations.
It is widely accepted that dimeric pyrrole-imidazole alkaloids, including nakamuric acid, are derived from monomeric precursors such as hymenidin (B1674120) and its closely related analogue, oroidin (B1234803). nih.govrsc.orgmdpi.com These monomers are considered the fundamental building blocks for a wide array of more complex alkaloids found in marine sponges. nih.govnih.gov this compound is classified as a pseudo-symmetric [2+2]-type dimer, indicating it is formally derived from the cycloaddition of two such monomer units. nih.govrsc.org The structural diversity within this alkaloid family arises from the different ways these monomers can be joined. nih.gov
The dimerization of hymenidin/oroidin monomers is not a spontaneous event but is believed to be mediated by enzymatic processes. nih.gov The core of the biosynthetic hypothesis involves an enzyme-catalyzed single-electron transfer (SET) reaction. rsc.orgacs.org It is proposed that an oxidoreductase enzyme promotes the oxidation of a hymenidin/oroidin monomer to generate a highly reactive radical cation. nih.govrsc.org This reactive intermediate is then primed to undergo cycloaddition with a second monomer molecule, a process guided by the enzyme to form the specific alkaloid structure. mdpi.comnih.gov
Role of Hymenidin/Oroidin Monomers as Biosynthetic Precursors
Single-Electron Transfer (SET)-Promoted Cycloaddition Reactions in Biosynthesis
The formation of the central cyclobutane (B1203170) ring in this compound is a key biosynthetic step, with significant evidence pointing towards a single-electron transfer (SET) promoted cycloaddition reaction. sigmaaldrich.comrsc.org This mechanism provides a compelling explanation for the formation of the carbon-carbon bonds that define the core skeleton of this compound and related alkaloids. nih.gov
Support for the SET-initiated dimerization hypothesis comes from multiple lines of inquiry.
Metabiosynthetic Studies: Initial evidence was provided through metabiosynthetic studies which suggested that the biogenic dimerization is promoted by an enzymatic SET reaction. nih.govrsc.org
Biomimetic Synthesis: Experimental support has been robustly demonstrated through biomimetic total syntheses. nih.gov Researchers have successfully used photoredox catalysts, such as iridium complexes like Ir(ppy)₃, to promote the desired [2+2] cycloaddition under mild, visible-light-mediated conditions. rsc.orgnih.gov This approach successfully mimics the proposed SET mechanism and has been used to construct the core skeleton of both this compound and sceptrin (B1680891). nih.govnih.gov
Theoretical Calculations: Density Functional Theory (DFT) calculations have provided theoretical validation for the proposed pathway. These computational studies confirm that the [2+2] cycloaddition pathway is energetically favored. nih.gov
The formation of this compound's characteristic cyclobutane core occurs via a [2+2] cycloaddition. sigmaaldrich.comrsc.org Mechanistic studies indicate that this is a stepwise reaction rather than a concerted one. nih.govrsc.org The process is initiated by the SET-oxidation of the vinylimidazole portion of the precursor molecule, which generates a radical cation intermediate. nih.gov This intermediate then engages in the cycloaddition. For the [2+2] pathway that forms this compound and sceptrin, the rate-limiting step is the initial dimerization of the pyrrole-imidazole monomers. nih.govrsc.orgrsc.org
The same hymenidin/oroidin precursors can lead to divergent biosynthetic outcomes, resulting in either [2+2] cycloadducts like sceptrin and this compound or [4+2] cycloadducts like the ageliferins. nih.govrsc.org This pathway selectivity is a crucial aspect of alkaloid biogenesis.
Both theoretical and experimental studies have shown that the [2+2] cycloaddition pathway is both kinetically and thermodynamically favored over the [4+2] pathway. nih.govrsc.org DFT calculations found the transition state leading to the [4+2] product to be significantly higher in free energy (by approximately 11.7 kcal/mol) than the transition state for the [2+2] product. nih.gov In model studies mimicking the biosynthesis, the [2+2] cycloaddition product was formed with a pathway selectivity of nearly 40:1 over the [4+2] product. nih.gov
This inherent preference for the [2+2] pathway suggests that in sponges that produce ageliferins, a specific oxidoreductase enzyme must be involved. It is hypothesized that this enzyme actively stabilizes the transition state (TS2a) for the [4+2] cycloaddition, thereby overcoming the intrinsic kinetic barrier and directing the biosynthesis toward the formation of ageliferin (B1246841) instead of sceptrin or this compound. nih.gov
Interactive Data Tables
Table 1: Comparison of Biosynthetic Cycloaddition Pathways
| Feature | [2+2] Cycloaddition | [4+2] Cycloaddition |
| Product Examples | This compound, Sceptrin | Ageliferins |
| Favorability | Kinetically & Thermodynamically Favored nih.govrsc.org | Disfavored nih.gov |
| Rate-Limiting Step | Dimerization of monomers nih.govrsc.orgrsc.org | Cyclization nih.govrsc.orgrsc.org |
| Proposed Control | Inherent chemical reactivity | Enzyme-stabilized transition state nih.gov |
Pathway Selectivity of [2+2] vs. [4+2] Cycloadditions in Divergent Alkaloid Biogenesis
Kinetic and Thermodynamic Considerations in Cycloaddition Pathways
The formation of this compound's distinctive cyclobutane core is a subject of significant interest, with research pointing towards a biosynthetic pathway involving a cycloaddition reaction. acs.orgrsc.org The prevailing hypothesis suggests that the biosynthesis of dimeric pyrrole-imidazole alkaloids, including this compound and the related compound sceptrin, proceeds through a single-electron transfer (SET)-promoted [2+2] cycloaddition. rsc.orgnih.govresearchgate.netnih.gov This stands in contrast to a thermal or photochemical cycloaddition, the latter being unlikely given the low-light environment of the marine sponges that produce these compounds. nih.gov
The key biosynthetic step is initiated by an enzymatic SET oxidation of the monomeric precursor, hymenidin. nih.govnih.gov This oxidation generates a radical cation that is highly reactive and primed for cycloaddition. nih.govnih.gov This radical cation can then react with a neutral hymenidin molecule to undergo a formal [2+2] cycloaddition, leading to the formation of the cyclobutane ring characteristic of sceptrin-type dimers like this compound. nih.gov
Detailed mechanistic studies and biomimetic syntheses have provided crucial insights into the kinetic and thermodynamic factors governing this crucial cycloaddition step. rsc.orgnih.gov These studies have revealed that the SET-promoted cycloaddition can proceed via two competitive pathways: a [2+2] cycloaddition to form the sceptrin/nakamuric acid skeleton and a [4+2] cycloaddition to form the ageliferin core. rsc.orgnih.gov
Research has conclusively shown that both the [2+2] and [4+2] cycloadditions are stepwise reactions. rsc.orgnih.gov Computational and experimental data indicate that the [2+2] pathway is both the kinetic and thermodynamic favorite. rsc.orgnih.gov The transition state leading to the [2+2] product is significantly lower in free energy than the transition state for the [4+2] pathway, with a calculated difference of approximately 11.7 kcal/mol. researchgate.net This energy difference results in a high degree of pathway selectivity, with model studies showing a product ratio of nearly 40:1 in favor of the [2+2] cycloadduct. researchgate.net
Further analysis of the reaction coordinates reveals differences in the rate-determining steps for each pathway. For the favored [2+2] cycloaddition that forms the this compound backbone, the initial dimerization of the pyrrole-imidazole monomers is the rate-limiting step. rsc.orgnih.govrsc.org Conversely, for the [4+2] pathway, the subsequent cyclization step is the slowest part of the reaction sequence. rsc.orgnih.govrsc.org
| Parameter | [2+2] Cycloaddition (this compound/Sceptrin Pathway) | [4+2] Cycloaddition (Ageliferin Pathway) |
| Favorability | Kinetically and Thermodynamically Favored rsc.orgnih.gov | Disfavored rsc.orgnih.gov |
| Rate-Limiting Step | Dimerization of monomers rsc.orgnih.govrsc.org | Cyclization rsc.orgnih.govrsc.org |
| Energy Barrier | Lower activation energy researchgate.net | Higher activation energy researchgate.net |
| Product Ratio | Predominant product (approx. 40:1 in model systems) researchgate.net | Minor product researchgate.net |
Biogenetic Relationships of this compound to Other Dimeric Pyrrole-Imidazole Alkaloids
This compound belongs to the large and structurally diverse family of pyrrole-imidazole alkaloids (PIAs), a group of secondary metabolites found almost exclusively in marine sponges, particularly from the orders Agelasida and Axinellida. nih.govnih.gov Its structure and origin are intrinsically linked to other members of this class, providing a window into the elegant and varied biosynthetic strategies employed by these organisms.
The biogenetic origin of the vast majority of PIAs can be traced back to the monomeric precursor oroidin, or its debrominated analogue, hymenidin. nih.govnih.govmdpi.com These simple molecules serve as the fundamental building blocks that undergo a variety of transformations, primarily cyclization and dimerization, to generate the complex architectures observed in compounds like this compound. mdpi.com
This compound is classified as a dimeric pyrrole-imidazole alkaloid. nih.gov Specifically, it is considered a pseudo-symmetric, [2+2]-type dimer. nih.govrsc.org It is structurally related to the C2-symmetric dimer sceptrin, which was the first PIA of this type to be discovered. nih.gov Both this compound and sceptrin are formally derived from the [2+2] cycloaddition of two hymenidin units. nih.gov However, unlike the symmetrical structure of sceptrin, this compound is unsymmetrical, considered a sceptrin derivative that possesses only one aminoimidazole ring. nih.govrsc.org It was first isolated, along with its methyl ester, from the sponge Agelas nakamurai. nih.govrsc.org
The structural relationship between this compound and other PIAs extends to the ageliferins, which are also dimeric alkaloids. nih.gov The key difference lies in the mode of dimerization of the hymenidin precursor. While this compound and sceptrins are products of a formal [2+2] cycloaddition, ageliferins arise from a formal [4+2] cycloaddition. nih.gov The co-occurrence of these different dimeric skeletons within the same or related sponge species underscores the presence of a common, highly reactive intermediate—the hymenidin radical cation—that can be channeled into different biosynthetic pathways, likely under enzymatic control, to produce a diverse array of natural products. nih.govresearchgate.net The existence of this biogenetic hub highlights the chemical versatility within the Agelas sponges and provides a logical framework for understanding the structural diversity of the dimeric pyrrole-imidazole alkaloid family.
Synthetic Strategies and Methodological Advancements for Nakamuric Acid
Total Synthesis Approaches to Nakamuric Acid and its Analogs
The total synthesis of this compound and related dimeric pyrrole-imidazole alkaloids has been a significant focus of synthetic chemistry, leading to the development of innovative and efficient strategies. nih.gov These approaches often draw inspiration from proposed biosynthetic pathways and employ convergent strategies to assemble the complex dimeric structure.
The biosynthesis of dimeric pyrrole-imidazole alkaloids is believed to involve an enzyme-catalyzed cycloaddition of monomeric precursors like hymenidin (B1674120). nih.govnih.gov Initial attempts to replicate this transformation through direct photochemical [2+2] cycloaddition of hymenidin were unsuccessful, suggesting that a different mechanism was at play in nature. nih.gov This led to the hypothesis that the biosynthesis is mediated by an enzyme-catalyzed single-electron transfer (SET) process. nih.govnih.gov
Inspired by this hypothesis, researchers have developed biomimetic syntheses that use laboratory reagents to mimic this proposed SET-promoted cycloaddition. rsc.org These strategies aim to generate a radical cation from a hymenidin-like monomer, which is highly reactive towards the desired cycloaddition. nih.gov This approach has proven effective for constructing the core cyclobutane (B1203170) skeleton of both this compound and sceptrin (B1680891). nih.govrsc.org The successful application of these biomimetic strategies provides strong evidence for the proposed SET-mediated biosynthetic pathway. nih.govgithub.io
Given the dimeric and often unsymmetrical nature of alkaloids like this compound, convergent synthetic routes are highly advantageous. umich.edursc.org A convergent strategy involves the independent synthesis of two advanced fragments of the target molecule, which are then joined together in a late-stage coupling reaction. This approach is generally more efficient and flexible than a linear synthesis where the molecule is built step-by-step from one end.
In the context of this compound and its relatives, this typically involves the synthesis of two distinct pyrrole-imidazole units. umich.eduacs.org For instance, the total synthesis of nagelamide C, a related alkaloid, featured a convergent route where a vinylstannane fragment was coupled with a bromide fragment via a Stille coupling reaction. rsc.org Similarly, the synthesis of this compound has been achieved through strategies that bring together two complex monomeric precursors in the final stages. umich.edunih.gov This approach allows for the modular construction of different analogs by varying the structure of the individual monomeric fragments before the final coupling step.
The presence of multiple stereocenters in this compound means that controlling the absolute stereochemistry during its synthesis is a critical challenge. numberanalytics.com An enantioselective synthesis aims to produce a single enantiomer of the target molecule, which is crucial as different enantiomers can have vastly different biological activities.
The first enantioselective total syntheses in this family were reported for sceptrin and ageliferin (B1246841). umich.eduacs.org The insights and methods developed in these syntheses are directly relevant to the stereocontrolled synthesis of this compound. umich.eduacs.org These strategies rely on establishing stereochemical control early in the synthesis and maintaining it throughout the reaction sequence.
Two primary strategies have been successfully employed to control the absolute stereochemistry in the synthesis of dimeric pyrrole-imidazole alkaloids.
One powerful approach involves using a starting material from the "chiral pool," which are readily available, inexpensive, and enantiomerically pure natural products. For the asymmetric synthesis of sceptrin, researchers began with D-glutamic acid. nih.govrsc.org The inherent chirality of D-glutamic acid was used to establish the stereochemistry at a key position, which then directed the stereochemical outcome of subsequent reactions. nih.gov By comparing the circular dichroism (CD) spectra of the synthetic products derived from both D- and L-glutamic acid with that of the natural product, the absolute stereochemistry of the natural sceptrins was confirmed and, in some cases, revised. github.iorsc.org
A second innovative strategy involves a "programmed fragmentation" of a carefully designed intermediate. The Baran group developed a method for the enantioselective synthesis of sceptrin that proceeds through the fragmentation of an oxaquadricyclane intermediate. umich.eduacs.org The stereochemical outcome of the fragmentation is controlled by the specific reagents used, allowing for the selective synthesis of either enantiomer of the target cyclobutane core from a common precursor. umich.edu This approach provides a high degree of control over the formation of the tetrasubstituted cyclobutane, which is the stereochemically most complex part of the molecule. acs.org
Enantioselective Synthesis of this compound
Key Methodologies in this compound Synthesis
The successful synthesis of this compound has been enabled by the application of modern synthetic methods, particularly those that can achieve transformations under mild conditions that are compatible with the sensitive functional groups present in the molecule.
A cornerstone of the biomimetic approach to this compound is the use of visible light-mediated photoredox catalysis. nih.govresearchgate.net This methodology has emerged as a powerful tool in organic synthesis because it can generate highly reactive intermediates under exceptionally mild conditions, often at room temperature. mdpi.com
The reaction mechanism involves a photocatalyst, such as an iridium complex (e.g., Ir(ppy)₃) or a ruthenium complex, that absorbs energy from visible light. nih.govnih.gov In its excited state, the catalyst can act as a potent single-electron transfer (SET) agent. In the synthesis of the this compound core, the excited photocatalyst oxidizes the hymenidin-like precursor by accepting a single electron, which generates a radical cation. nih.gov This radical cation intermediate readily undergoes the key intramolecular [2+2] cycloaddition to form the desired cyclobutane ring. nih.govresearchgate.net A subsequent reduction step, or "back-electron transfer," neutralizes the intermediate to give the final product and regenerates the photocatalyst for the next catalytic cycle. nih.gov This photoredox-catalyzed reaction successfully mimics the proposed biosynthetic cycloaddition and provides efficient access to the core structure of this compound and sceptrin. nih.govnih.gov
Single-Electron Oxidation Reactions in Synthetic Pathways
The construction of the sterically congested cyclobutane core of this compound represents a significant synthetic challenge. Drawing inspiration from biosynthetic proposals, a key strategy that has emerged is the use of single-electron transfer (SET) reactions to facilitate a formal [2+2] cycloaddition. nih.govrsc.org This biomimetic approach is based on the hypothesis that the dimerization of pyrrole-imidazole monomers in nature is promoted by an enzymatic single-electron oxidation. nih.govrsc.org
In synthetic applications, this transformation is often achieved using photoredox catalysis. For instance, visible light in conjunction with an iridium(III) photocatalyst, such as Ir(ppy)₃, can promote the SET-mediated [2+2] cycloaddition of vinylaminoimidazole precursors. nih.govnih.gov The mechanism is believed to involve the single-electron oxidation of the electron-rich vinylaminoimidazole substrate by the photoexcited catalyst to form a radical cation. nih.govnih.gov This highly reactive intermediate then undergoes a stepwise [2+2] cycloaddition with another monomer unit to forge the central cyclobutane ring. rsc.orgnih.gov Subsequent reduction of the resulting dimeric radical cation, often referred to as a back-SET, yields the neutral cyclobutane product. nih.gov The viability of this method has been demonstrated in the construction of the core skeletons of both racemic this compound and the related alkaloid, sceptrin. nih.govresearchgate.net Mechanistic studies suggest that for the [2+2] cycloaddition, the dimerization of the pyrrole-imidazole monomers is the rate-limiting step. rsc.orgresearchgate.net
Exploitation of 2-Aminoimidazole Heterocycle Reactivity in Synthesis
The 2-aminoimidazole (2-AI) moiety is a defining feature of this compound and its parent family of pyrrole-imidazole alkaloids. Its inherent chemical properties are central to synthetic strategies, both as a reactive handle and as a challenging functionality to construct. umich.eduacs.orgacs.orgacs.org The synthesis of molecules in this class often involves exploring the fundamental chemistry of the 2-aminoimidazole heterocycle without masking its innate reactivity. umich.eduacs.orgacs.orgacs.org
The introduction of the 2-amino group onto the imidazole (B134444) ring can be a significant hurdle, as it imparts high polarity to the molecule, which can complicate purification. researchgate.net Common methods for constructing the 2-aminoimidazole system in the context of complex alkaloid synthesis include:
Condensation of α-functionalized ketones: This approach involves reacting an α-haloketone or a related electrophile with a guanidine-containing reagent or cyanamide (B42294) itself. umich.eduacs.org For example, in the total synthesis of sceptrin, a key precursor to this compound, an aminoimidazole group was installed by reacting a chloroketone intermediate with sodium diformamide, followed by hydrolysis and final condensation with cyanamide. umich.eduacs.org
Late-stage functionalization: In some routes, the amino group is introduced at a late stage. One multi-step procedure involves the oxidation of a hydroxyl group to a ketone, a Henry reaction with nitromethane, reduction of the nitro group, and subsequent condensation with a guanidinylating agent to form the heterocyclic ring. nih.govrsc.org
The reactivity of the 2-aminoimidazole nucleus is also exploited in derivatization and degradation studies. For instance, treatment of the related alkaloid sceptrin with peracetic acid induces oxidation of one of the 2-aminoimidazole groups, which is a key step in a synthetic sequence that leads to this compound via periodate-mediated degradation. rsc.org
Strategic Use of Protecting Group Manipulations in Complex Alkaloid Synthesis
The synthesis of complex, nitrogen-rich alkaloids like this compound, which possesses numerous potentially reactive functional groups, often necessitates a sophisticated protecting group strategy. jocpr.comwikipedia.org However, a hallmark of several successful total syntheses in this family has been the minimal use of protecting groups. umich.eduacs.orgacs.orgacs.orgresearchgate.net This protecting-group-free or minimized approach is biomimetic and significantly increases synthetic efficiency by reducing the number of steps. researchgate.net
This strategy deliberately leverages the inherent reactivity and chemoselectivity of the functional groups present, particularly the 2-aminoimidazole heterocycles. umich.eduacs.orgacs.orgacs.org By avoiding the masking of the ten nitrogen atoms found in the parent compound sceptrin, chemists can explore the fundamental chemical behavior of these moieties directly. umich.eduacs.org
Despite the goal of minimizing protecting groups, their use is sometimes unavoidable to ensure selectivity. In various synthetic routes towards this compound and its precursors, specific protecting groups have been employed strategically:
Carbamates: The tert-butylcarbamate (B1260302) (Boc) group has been used to protect primary amino groups formed during the synthesis, for example, after the reduction of a nitro group. nih.govrsc.org
Silyl Ethers: These are commonly used to mask hydroxyl groups during oxidative or other transformations. jocpr.com
Acetals: In some approaches, ketone functionalities are temporarily protected as acetals to allow for selective reactions elsewhere in the molecule. rsc.org
The successful synthesis of these complex structures often depends on the judicious and strategic application and removal of these groups, allowing for the desired bond formations while preserving sensitive functionalities. jocpr.comrsc.org
Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies
Synthesis of Methyl Ester Derivatives of this compound
This compound methyl ester is a naturally occurring derivative of this compound, having been isolated alongside the parent compound from the sponge Agelas nakamurai. umich.eduresearchgate.netnih.gov It has also been a target in several synthetic campaigns. Total syntheses have been reported that provide access to both this compound and its methyl ester. umich.eduacs.orgacs.org In one notable example, the methyl ester was produced via the periodate-mediated degradation of oxysceptrin, which itself was derived from sceptrin. rsc.org The availability of this synthetic derivative is crucial for comprehensive structure-activity relationship (SAR) studies. nih.govresearchgate.net
Structural Modifications to Investigate Biological Impact of Functional Groups (e.g., Aminoimidazole Moiety)
To understand which parts of the molecule are essential for its biological effects, scientists have synthesized and tested various analogs of this compound and related compounds. acs.org A key comparison has been made between this compound and sceptrin to probe the importance of the 2-aminoimidazole moiety. acs.orgnih.gov Sceptrin contains two 2-aminoimidazole groups, whereas this compound lacks one of these, featuring a carboxylic acid in its place (or an ester in its methyl ester derivative). acs.orgnih.gov
Studies on the inhibition of cancer cell motility revealed that this structural difference has a profound biological consequence. While sceptrin is a potent inhibitor of cell migration, this compound and its methyl ester derivative are significantly less effective. acs.orgnih.gov This suggests a critical role for the second aminoimidazole group of sceptrin in producing this particular biological response. acs.orgnih.gov These findings from SAR studies underscore that even seemingly small structural changes, such as the absence of a single guanidine (B92328) moiety, can lead to a substantial alteration or loss of specific biological activities. nih.gov
Table 1: Effect of Sceptrin and this compound Analogs on HeLa Cell Motility
Click to view interactive data table
| Compound | Key Structural Feature | Effect on Cell Motility | Reference |
|---|---|---|---|
| Sceptrin | Contains two 2-aminoimidazole moieties | Potent inhibitor | acs.org, nih.gov |
| This compound | Lacks one 2-aminoimidazole moiety (has a carboxylic acid) | Reduced effect compared to sceptrin | acs.org, nih.gov |
| This compound Methyl Ester | Lacks one 2-aminoimidazole moiety (has a methyl ester) | Reduced effect compared to sceptrin | acs.org, nih.gov |
| Debromosceptrin | Sceptrin core, lacks bromine atoms on pyrrole (B145914) rings | Reduced effect compared to sceptrin | acs.org, nih.gov |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sceptrin |
| Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) |
| Nitromethane |
| Sodium diformamide |
| Cyanamide |
| Peracetic acid |
| Oxysceptrin |
| This compound methyl ester |
Mechanistic Studies of Nakamuric Acid S Biological Interactions Non Clinical Focus
Investigation of Molecular Targets and Pathways
While the specific molecular targets of nakamuric acid are not as extensively studied as those of its analogue sceptrin (B1680891), in vitro research and comparative analyses have provided initial insights into its biological interactions and potential mechanisms.
In vitro assays have been crucial in characterizing the biological profile of this compound. Studies have explored its effects on both bacterial and mammalian cells, revealing a range of activities, though often with lower potency compared to its structural relatives.
Antibacterial Activity: this compound and its methyl ester have demonstrated antibacterial properties. In an agar (B569324) plate diffusion assay, both compounds inhibited the growth of the Gram-positive bacterium Bacillus subtilis, each producing a 9 mm zone of inhibition. nih.gov However, its efficacy against certain multidrug-resistant Gram-negative bacteria appears limited. In a study evaluating its activity against problematic pathogens, this compound was found to be only moderately active or inactive against strains of Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov
Table 1: In Vitro Antibacterial Activity of this compound
| Test Organism | Assay Type | Result | Reference |
|---|---|---|---|
| Bacillus subtilis | Agar Plate Diffusion | 9 mm inhibition zone | nih.gov |
| P. aeruginosa | Broth Microdilution | MIC ≥128 µg/mL | nih.gov |
| K. pneumoniae | Broth Microdilution | MIC ≥128 µg/mL | nih.gov |
Effects on Cell Motility: The effect of this compound on cancer cell motility has been investigated using HeLa cells. When compared directly with sceptrin, which is a known inhibitor of cell migration, both this compound and its methyl ester demonstrated a significantly reduced ability to block cell motility. nih.govacs.org This suggests that while it may interact with the cellular machinery governing migration, it does so with much lower efficacy than sceptrin. nih.gov
Direct mechanistic studies on this compound are limited; however, its mechanism can be inferred from research on the closely related and more potent compound, sceptrin. Sceptrin is believed to exert its biological effects through several mechanisms:
Interaction with the Actin Cytoskeleton: Sceptrin has been found to inhibit cell contractility and has been shown to bind to monomeric actin. nih.govcapes.gov.br This interaction with a fundamental component of the cytoskeleton is thought to be central to its ability to impair cell motility. nih.gov Given that this compound also affects cell motility, albeit to a lesser extent, it may share this target but with a lower binding affinity or different mode of interaction.
Disruption of Bacterial Membranes and Synthesis Pathways: At its minimum inhibitory concentration (MIC), sceptrin acts as a bacteriostatic agent by slightly inhibiting RNA synthesis. acs.org At higher concentrations, it becomes bactericidal, inhibiting the synthesis of DNA, proteins, and cell wall precursors, and disrupting the cell membrane. The weaker antibacterial profile of this compound suggests it may not engage these targets as effectively.
In Vitro Studies on Cellular and Subcellular Interactions
Structure-Activity Relationship (SAR) Studies Through Synthetic Analogs
The structural differences between this compound and its co-isolated pyrrole-imidazole alkaloids, such as sceptrin and ageliferin (B1246841), provide a natural foundation for understanding structure-activity relationships.
A key structural feature distinguishing this compound from sceptrin is that it lacks one of the two 2-aminoimidazole moieties, having a carboxyl group in its place. nih.govacs.org This single major change has a profound impact on biological activity.
The significantly lower potency of this compound in cell motility inhibition assays strongly indicates a critical role for the second aminoimidazole group present in sceptrin. nih.govnih.govacs.org This group, with its guanidine (B92328) functionality, appears to be essential for the potent inhibition of cell contractility and migration observed with sceptrin. nih.gov The replacement of this functional group with a carboxyl group in this compound leads to a substantial decrease in this specific activity. nih.gov This highlights that the dimeric structure alone is not sufficient for high potency; the nature of the functional groups on the pyrrole-imidazole units is a key determinant.
When the biological activities of this compound are compared with those of sceptrin and ageliferin, clear differences in their potency and spectrum of action emerge, providing valuable SAR insights.
Comparative Antibacterial Activity: In a comprehensive study testing these alkaloids against multidrug-resistant Gram-negative pathogens, bromoageliferin was identified as having significant activity against P. aeruginosa. nih.govresearchgate.net In the same set of experiments, both this compound and sceptrin were found to be largely inactive. nih.gov This demonstrates that the cyclohexene (B86901) core of the ageliferins can confer a different and, in this case, more potent antibacterial profile against specific pathogens than the cyclobutane (B1203170) core of sceptrin and this compound.
Comparative Cell Motility Inhibition: The most direct comparative data comes from cell motility studies. Sceptrin is an effective inhibitor of HGF-induced HeLa cell motility, with an IC₅₀ value of 15 µM. nih.gov In stark contrast, this compound and its methyl ester showed a markedly reduced effect in the same assay, underscoring the superior potency of sceptrin in this biological context. nih.govacs.org
Table 2: Comparative Activity of Pyrrole-Imidazole Alkaloids
| Compound | Biological Activity | Target/Assay | Finding | Reference |
|---|---|---|---|---|
| This compound | Cell Motility Inhibition | HGF-treated HeLa cells | Reduced effect compared to Sceptrin | nih.govacs.org |
| Antibacterial | P. aeruginosa | MIC ≥128 µg/mL (inactive) | nih.gov | |
| Sceptrin | Cell Motility Inhibition | HGF-treated HeLa cells | Potent inhibitor (IC₅₀ = 15 µM) | nih.gov |
| Antibacterial | P. aeruginosa | Inactive | nih.gov | |
| Ageliferin | Antibacterial | P. aeruginosa | MIC = 64 µg/mL | nih.gov |
| Bromoageliferin | Antibacterial | P. aeruginosa | MIC = 32 µg/mL | nih.gov |
These comparative studies collectively establish that while this compound possesses intrinsic biological activity, its structural configuration, particularly the absence of a second aminoimidazole group, renders it less potent than sceptrin in cell motility inhibition and less active than ageliferins against certain resistant bacteria.
Advanced Analytical Techniques for Nakamuric Acid Research
Chromatographic Separations for Purity and Characterization
Chromatographic techniques are fundamental in the isolation of Nakamuric acid from complex natural extracts and for the assessment of its purity. Given its polarity and molecular weight, High-Performance Liquid Chromatography (HPLC) is the predominant method, while Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to its volatile derivatives.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a crucial tool for the purification and analysis of this compound from the crude extracts of marine sponges like those of the Agelas genus. acs.orgresearchgate.net The separation is typically performed on C18 columns, which are well-suited for retaining and separating polar, brominated alkaloids. acs.orgup.ac.za
Various solvent systems and gradient programs have been successfully employed. A common approach involves a mobile phase consisting of water and a polar organic solvent, such as methanol (B129727) (MeOH) or acetonitrile (B52724) (MeCN), often modified with an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. acs.orgup.ac.za For instance, this compound has been isolated using a gradient of methanol in water with 0.04% TFA. acs.org In other protocols, isocratic elution or more complex gradient systems have been utilized to separate it from a multitude of related compounds, including ageliferins and sceptrins. acs.orgup.ac.za The retention time of this compound can vary depending on the specific conditions, as illustrated in the table below.
Table 1: Examples of HPLC Conditions for this compound Isolation
| Column Type | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Retention Time (tR) of this compound (min) | Reference |
|---|---|---|---|---|---|
| Luna C18 (semipreparative) | H₂O/CH₃OH (gradient with 0.04% TFA) | Gradient | 2.0 | 26.5 | acs.org |
| Luna C18 (semipreparative) | H₂O/CH₃OH (gradient with 0.04% TFA) | Gradient | 2.0 | 20.8 | acs.org |
| Luna C18 (semipreparative) | H₂O/CH₃OH (gradient with 0.04% TFA) | Gradient | 2.0 | 19.3 | acs.org |
| YMC-ODS (semipreparative) | H₂O/MeOH (45:55 with 0.1% TFA) | Isocratic | 2.0 | 24.2 | up.ac.za |
| YMC-ODS (analytical) | H₂O/MeCN (75:25 with 0.1% TFA) | Isocratic | 0.7 | 26.0 | up.ac.za |
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is impractical due to its low volatility and thermal instability, which are characteristic of complex alkaloids with multiple polar functional groups (carboxylic acid, amine, amide). up.ac.zamdpi.comnih.gov To make it amenable to GC-MS analysis, derivatization is necessary to convert the polar N-H and O-H groups into less polar, more volatile moieties. researchgate.netup.ac.za
A common derivatization technique for such compounds is silylation, which involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov This process replaces the acidic protons on nitrogen and oxygen atoms with trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility. researchgate.netnih.gov While specific protocols for the derivatization of this compound are not extensively documented in the literature, methods developed for other alkaloids, such as pyrrolizidine (B1209537) and Amaryllidaceae alkaloids, provide a viable framework. up.ac.zanih.gov The derivatized this compound could then be analyzed by GC-MS, where the fragmentation pattern of the TMS-derivative would provide valuable structural information and allow for sensitive detection. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
Spectroscopic Methods for Quantitative and Qualitative Analysis
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the primary methods used to define its intricate molecular architecture.
The definitive structure of this compound and its relatives is established primarily through a suite of NMR experiments. While 1D ¹H and ¹³C NMR provide initial information on the proton and carbon environments, 2D-NMR techniques are essential for assembling the complete molecular structure. researchgate.net
2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. researchgate.net COSY experiments reveal proton-proton couplings, helping to establish spin systems within the pyrrole (B145914) rings and the cyclobutane (B1203170) core. HSQC correlates protons directly to their attached carbons, while HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different structural fragments, such as linking the bromopyrrole units to the cyclobutane core via the methylamino linkers. researchgate.netlookchem.com
Solid-State NMR (SS-NMR): There is currently no specific literature detailing the use of solid-state NMR for the analysis of this compound. However, SS-NMR is a powerful technique for studying the structure and dynamics of complex organic molecules in the solid phase, particularly for samples that are amorphous, insoluble, or difficult to crystallize. numberanalytics.comjeolusa.comnih.govnews-medical.net It can provide information on the conformation and packing of molecules in a solid matrix, which is complementary to the data obtained from solution-state NMR and X-ray crystallography. jeolusa.compreprints.org For a complex alkaloid like this compound, SS-NMR could potentially be used to probe intermolecular interactions and the solid-state conformation, offering deeper insights into its physicochemical properties. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, is fundamental for determining the elemental composition of this compound. acs.org HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula. For this compound (C₂₀H₂₀Br₂N₇O₄), the characteristic isotopic pattern resulting from the two bromine atoms (¹⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectrum. acs.org
Tandem mass spectrometry (MS/MS) experiments on the molecular ion of this compound (m/z 582/584/586) reveal characteristic fragmentation patterns that aid in structural confirmation. thieme-connect.com These fragmentation studies can show the loss of specific moieties, such as the bromo-pyrrolecarbonyl group, which further corroborates the proposed structure. thieme-connect.com
Table 2: Key Spectroscopic Data for this compound
| Technique | Method | Key Findings | Reference |
|---|---|---|---|
| NMR Spectroscopy | 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) | Elucidation of the connectivity of the bromopyrrole, cyclobutane, and imidazole (B134444) moieties. | acs.orgresearchgate.net |
| Mass Spectrometry | HRESIMS | Determination of molecular formula C₂₀H₂₀Br₂N₇O₄ from accurate mass measurement (e.g., [M-H]⁻ at m/z 579.9945). | acs.org |
| Mass Spectrometry | LC-MS/MS | Characterization by molecular ion cluster (m/z 582/584/586) and specific fragmentation patterns. | thieme-connect.com |
Advanced NMR Techniques (2D-NMR, Solid-State NMR)
X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Intermediates
X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. nih.gov While a single-crystal X-ray diffraction structure for this compound itself has not been reported in the reviewed literature, this technique has been instrumental in the study of its synthetic precursors and closely related dimeric pyrrole-imidazole alkaloids. researchgate.netnih.govsci-hub.se
For instance, the absolute configuration of key cyclobutane intermediates used in the total synthesis of sceptrin (B1680891) and, by extension, related to the core of this compound, has been confirmed by X-ray diffraction analysis. researchgate.netresearchgate.net These analyses were crucial in revising and confirming the absolute stereochemistry of these complex natural products. nih.gov The ability to obtain suitable crystals of this compound remains a challenge, likely due to its complex structure and potential for conformational flexibility. Should a suitable crystal be obtained, X-ray crystallography would provide unambiguous proof of its solid-state conformation and absolute configuration, resolving any remaining structural uncertainties. mdpi.comresearchgate.net
Computational Chemistry for Mechanistic and Conformational Analysis
Computational chemistry has emerged as an indispensable tool in the study of complex natural products like this compound. These theoretical methods provide profound insights into molecular behavior, from the elucidation of reaction mechanisms to the exploration of conformational landscapes. By simulating molecular interactions and energetics at the quantum and classical levels, researchers can rationalize experimental observations and predict chemical properties that are difficult or impossible to access through laboratory experiments alone. In the context of this compound research, computational techniques, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer a window into the intricate details of its formation and three-dimensional structure.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms, allowing for the calculation of energies of reactants, products, transition states, and intermediates. This capability has been instrumental in understanding the biosynthesis of this compound.
Research has focused on the proposed biogenesis of the dimeric pyrrole-imidazole alkaloid family, which includes this compound and the related compound sceptrin. It is hypothesized that these molecules are formed via a single-electron transfer (SET)-promoted cycloaddition of monomeric precursors like hymenidin (B1674120). DFT calculations have been employed to explore the viability of different cycloaddition pathways.
Specifically, studies have analyzed the energy profiles of the SET-promoted [2+2] and [4+2] cycloadditions. nih.gov The calculations consistently show that the formation of the cyclobutane core, characteristic of this compound and sceptrin, through a [2+2] cycloaddition is energetically favored. nih.govmdpi.com Computational models, using levels of theory such as (U)B3LYP with basis sets like 6-311G(d,p), have quantified this preference. nih.gov The results revealed that the transition state leading to the [2+2] adduct is significantly lower in free energy compared to the transition state for the [4+2] pathway by approximately 11.7 kcal/mol. nih.govnih.gov This substantial energy difference provides a strong theoretical basis for the observed natural prevalence of the cyclobutane-containing structures in this alkaloid class. nih.gov
These computational findings not only support the proposed biosynthetic hypothesis but also provide a detailed mechanistic understanding of the pathway selectivity, highlighting the crucial role of SET in the formation of the core skeleton of this compound. mdpi.comresearchgate.net
| Computational Method | Basis Set | Reaction Studied | Key Finding | Reference |
|---|---|---|---|---|
| (U)B3LYP | 6-311G(d,p) | SET-promoted [2+2] vs. [4+2] cycloaddition of hymenidin/oroidin (B1234803) precursors | The [2+2] pathway is highly favored, with its key transition state (TS2b) being 11.7 kcal/mol lower in free energy than the corresponding [4+2] transition state (TS2a). | nih.govnih.gov |
| UB3LYP | 6-311+G** | SET-oxidation of a model system for hymenidin | Calculations confirmed that the HOMO orbital resides on the vinylimidazole group, making it the selective site for the initial SET-oxidation required for dimerization. | researchgate.net |
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mkjc.in By solving Newton's laws of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior, conformational flexibility, and thermodynamic properties of molecules in different environments. dovepress.commdpi.com This technique is invaluable for exploring the accessible conformations of a molecule, which is crucial for understanding its biological function and interactions. nih.gov
A hypothetical MD simulation of this compound would provide critical insights into its structural dynamics. Such a study could characterize the puckering motion of the cyclobutane core, the rotational freedom of the two pyrrole-imidazole arms, and the stable conformations the molecule adopts in an aqueous solution. By tracking atomic positions over nanoseconds or longer, one could generate a conformational ensemble, identifying the most populated and thus energetically favorable shapes of the molecule. mdpi.com This information is fundamental for understanding how this compound might interact with biological targets. Analysis of the simulation trajectory could also reveal key intramolecular interactions, such as hydrogen bonds, that stabilize its three-dimensional structure. nih.gov
| Simulation Parameter | Typical Implementation | Potential Research Goal |
|---|---|---|
| Force Field | CHARMM, AMBER, GROMOS | To accurately model the interatomic forces within this compound and with its solvent environment. |
| Solvent Model | Explicit water (e.g., TIP3P, SPC/E) | To simulate the molecule in a biologically relevant aqueous environment and study solvent interactions. |
| Simulation Time | 100 ns - 1 µs | To ensure adequate sampling of the conformational space and capture significant dynamic events. |
| Analysis Metrics | RMSD, Radius of Gyration, Dihedral Angles, Hydrogen Bond Analysis | To quantify structural stability, compactness, torsional flexibility, and key intramolecular interactions. |
Future Directions and Research Perspectives for Nakamuric Acid
Exploration of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of nakamuric acid and related dimeric pyrrole-imidazole alkaloids is a subject of ongoing investigation. Current hypotheses strongly suggest that the core cyclobutane (B1203170) structure is formed via an enzyme-mediated single-electron transfer (SET) promoted [2+2] cycloaddition of monomeric precursors like hymenidin (B1674120) or oroidin (B1234803). nih.govnih.govacs.orgrsc.org It is believed that an oxidoreductase enzyme catalyzes this key dimerization step. acs.orgrsc.org
Future research will likely focus on the isolation and characterization of these specific biosynthetic enzymes from the source organism, the marine sponge Agelas nakamurai. nih.govresearchgate.net Identifying the oxidoreductases and any other accessory enzymes involved would not only confirm the long-standing biosynthetic hypothesis but also provide powerful biocatalysts. nih.gov Understanding the precise mechanisms by which these enzymes control the regioselectivity and stereoselectivity of the cycloaddition will be a primary objective. Such knowledge could pave the way for harnessing these enzymatic pathways for biotechnological production.
Development of Chemoenzymatic Synthetic Routes
Building on the knowledge of its biosynthesis, the development of chemoenzymatic synthetic routes for this compound is a promising avenue. While fully chemical total syntheses have been achieved, they often involve numerous steps and challenging purifications. nih.govrsc.org A chemoenzymatic approach, which combines the efficiency of enzymatic catalysis with the versatility of chemical synthesis, could offer a more streamlined and sustainable alternative.
An initial step in this direction would be to utilize either isolated biosynthetic enzymes or whole-cell systems to perform the key SET-cycloaddition reaction on synthetic precursors. Furthermore, enzymes like esterases could be employed for asymmetric transformations, a strategy that has been successfully used in the synthesis of related alkaloids like sceptrin (B1680891) and ageliferin (B1246841). Future work could explore a wider range of enzymes to introduce or modify functional groups on the this compound scaffold, enabling the creation of novel analogs with potentially enhanced biological activities.
Design of Next-Generation Synthetic Methodologies
The total synthesis of this compound is a significant challenge due to the compound's dense functionalization and stereochemical complexity. nih.govrsc.org While biomimetic approaches using photoredox catalysis with iridium complexes have successfully replicated the proposed SET-promoted [2+2] cycloaddition to form the cyclobutane core, these methods continue to be refined. nih.govrsc.orgresearchgate.netnih.gov
Application of this compound and its Analogs as Chemical Probes in Biological Research
Natural products and their synthetic analogs are invaluable tools for dissecting complex biological processes. capes.gov.bracs.org Sceptrin, a close structural analog of this compound, has been utilized as a chemical probe to investigate cell motility, with studies indicating it interacts with the actin cytoskeleton. nih.govacs.org
A comparative study revealed that this compound, which lacks one of the aminoimidazole groups present in sceptrin, has a significantly reduced effect on cell motility. nih.govacs.org This finding is crucial, as it positions this compound as an ideal negative control or a differential probe to elucidate the specific role of the aminoimidazole moiety in mediating the biological effects of this class of alkaloids. Future research could involve synthesizing fluorescently-labeled or biotinylated derivatives of this compound to facilitate pull-down assays and imaging studies, helping to identify its specific intracellular binding partners and mechanisms of action.
Potential for Derivatization Towards Material Science Applications
The pyrrole (B145914) heterocycle, a core structural component of this compound, is a building block for various high-tech materials. researchgate.netresearchgate.net The unique, rigid, and densely functionalized dimeric structure of this compound makes it an intriguing scaffold for the development of novel materials.
Future research could explore the derivatization of this compound to create new polymers or supramolecular assemblies. The multiple nitrogen atoms within its structure could serve as coordination sites for metals, opening possibilities for creating novel catalysts or functional metal-organic frameworks. By strategically modifying its peripheral functional groups, it may be possible to tune properties such as conductivity, luminescence, or self-assembly behavior, thereby unlocking its potential in fields ranging from electronics to nanotechnology. researchgate.net
Sustainable Sourcing and Production Strategies
This compound is naturally sourced from marine sponges, which is not a viable or environmentally sound method for large-scale production. nih.gov Therefore, developing sustainable and scalable production strategies is paramount for enabling future research and potential applications.
Total synthesis provides a reliable alternative to wild harvesting. umich.edu A major future direction will be the optimization of these synthetic routes with a focus on green chemistry principles. This includes the use of biodegradable solvents, such as lactic acid, and energy-efficient techniques like microwave irradiation, which have shown promise in the synthesis of related pyrrole compounds. chim.itresearchgate.net In the long term, the elucidation of the complete biosynthetic pathway could enable the transfer of the relevant genes into a microbial host, such as E. coli or yeast. This would allow for the fermentative production of this compound or its precursors, representing the ultimate sustainable sourcing strategy.
Q & A
What are the primary methods for isolating Nakamuric acid from natural sources, and how do researchers optimize yield and purity?
Answer: this compound is typically isolated through solvent extraction followed by chromatographic purification (e.g., HPLC or column chromatography). Researchers prioritize solvents with selective polarity to target its dimeric structure derived from sceptrin, a precursor alkaloid . Optimization involves adjusting pH, temperature, and gradient elution parameters to enhance yield and purity. For marine-derived samples, lyophilization and centrifugal partitioning are critical to remove salts and impurities. Method validation includes comparative TLC and LC-MS to confirm structural integrity .
Which spectroscopic techniques are critical for characterizing this compound, and how do researchers address discrepancies in spectral data?
Answer: Key techniques include:
- NMR (1H, 13C, and 2D-COSY) : Resolves stereochemical ambiguities and confirms dimeric connectivity .
- X-ray crystallography : Provides definitive proof of molecular geometry, especially for complex chiral centers .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
Discrepancies between experimental and theoretical data (e.g., NOE correlations vs. computational models) are resolved by iterative refinement of spectroscopic assignments and cross-validation with synthetic analogs. Contradictory data may arise from solvent effects or conformational flexibility, necessitating dynamic NMR studies or density functional theory (DFT) simulations .
What are the key challenges in the total synthesis of this compound, particularly regarding chemoselectivity and dimerization pathways?
Answer: The synthesis faces two major challenges:
Chemoselective Oxidation : The precursor sceptrin requires precise oxidation to avoid over-oxidation or side reactions. Single-electron transfer (SET) pathways under controlled redox conditions (e.g., TEMPO/FeCl₃ systems) favor the [2+2] cycloaddition pathway critical for dimer formation .
Stereochemical Control : Asymmetric catalysis (e.g., chiral ligands in transition-metal complexes) ensures correct stereochemistry during dimerization. Researchers employ kinetic isotopic effect (KIE) studies to optimize reaction parameters and minimize racemization .
Advanced synthetic routes integrate flow chemistry to enhance reproducibility and scalability .
How can researchers resolve contradictions between theoretical predictions and experimental data in the stereochemical assignment of this compound?
Answer: Contradictions often arise in stereochemical assignments due to:
- Dynamic equilibria : Temperature-dependent NMR reveals conformational changes.
- Computational limitations : DFT models may mispredict coupling constants for strained rings.
Resolution strategies include:
- Comparative analysis : Synthesize stereoisomers and compare spectroscopic profiles .
- Resonance-assisted hydrogen bonding (RAHB) studies : Investigate intramolecular interactions that stabilize specific conformers .
- Crystallographic databases (CSD) : Cross-reference with structurally similar compounds to identify trends .
Documentation of conflicting data in supplementary materials ensures transparency and facilitates peer review .
What experimental strategies are employed to study the biosynthetic pathways of this compound in marine organisms, and how can isotopic labeling techniques be optimized?
Answer: Biosynthetic studies focus on:
- Enzyme assays : Isolate putative oxidases from marine sponges and test their activity on sceptrin analogs .
- Isotopic labeling : Use 13C/15N-labeled precursors in feeding experiments to trace carbon/nitrogen incorporation. Optimization involves pulse-chase experiments and quenching at critical biosynthetic stages to capture intermediates .
Challenges include low natural abundance and enzyme instability. Researchers employ cold-arrest techniques (rapid freezing in liquid N₂) and tandem mass spectrometry (MS/MS) to detect transient intermediates. Data interpretation leverages metabolic flux analysis (MFA) to model pathway efficiency .
How should researchers design experiments to investigate the biological activity of this compound while minimizing confounding variables?
Answer: Key considerations:
- Positive/Negative Controls : Include sceptrin and synthetic dimers to differentiate this compound-specific effects .
- Dose-Response Curves : Use logarithmic dilution series (e.g., 0.1–100 µM) to establish IC₅₀/EC₅₀ values.
- Cell-line specificity : Prioritize marine-derived cell models (e.g., sponge primmorphs) for ecological relevance .
Statistical rigor requires replication (n ≥ 3) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) to account for variability. Confounding factors like endotoxin contamination are mitigated via Limulus amebocyte lysate (LAL) assays .
What methodologies are recommended for analyzing conflicting data in the pharmacological profiling of this compound?
Answer: Contradictory results (e.g., divergent cytotoxicity across studies) are addressed by:
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., species-dependent bioactivity) .
- Assay standardization : Adopt consensus protocols (e.g., MTT assay incubation times) to reduce inter-lab variability .
- Mechanistic follow-ups : Use RNA-seq or proteomics to identify off-target effects or secondary pathways .
Negative results must be reported to avoid publication bias, per FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
